molecular formula C10H11ClO B14822810 2-Chloro-1-cyclopropoxy-4-methylbenzene

2-Chloro-1-cyclopropoxy-4-methylbenzene

Cat. No.: B14822810
M. Wt: 182.64 g/mol
InChI Key: OAYQJFKNQGOLEN-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropoxy-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with a chlorine atom at position 2, a cyclopropoxy group (-O-cyclopropyl) at position 1, and a methyl group (-CH₃) at position 4.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-chloro-1-cyclopropyloxy-4-methylbenzene

InChI

InChI=1S/C10H11ClO/c1-7-2-5-10(9(11)6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

OAYQJFKNQGOLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-cyclopropoxy-4-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-cyclopropoxy-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Chloro-1-cyclopropoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropoxy-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom and cyclopropoxy group influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The compound can form intermediates such as arenium ions, which then undergo further reactions to yield the final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-1-cyclopropoxy-4-methylbenzene with two closely related analogs from the evidence:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound Not provided C₁₀H₁₁ClO 182.45 1: Cyclopropoxy (-O-C₃H₅)
2: Chlorine (-Cl)
4: Methyl (-CH₃)
Likely moderate polarity due to methyl and cyclopropoxy groups; potential for steric hindrance.
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene 1314985-41-5 C₁₁H₁₁ClFO 200.45 1: Cyclopropylmethoxy (-O-CH₂-C₃H₅)
2: Chlorine
4: Fluorine (-F)
Higher molar mass due to fluorine and extended alkoxy chain; discontinued availability suggests synthesis challenges.
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene 1103261-00-2 C₁₁H₁₂BrClO 275.57 1: Cyclopropylmethoxy
2: Bromomethyl (-CH₂Br)
4: Chlorine
Bromine increases molar mass significantly; reactive bromomethyl group may enhance alkylation potential.

Key Structural and Functional Differences:

The cyclopropylmethoxy group (vs. cyclopropoxy) in analogs introduces an additional methylene (-CH₂-) spacer, altering steric bulk and flexibility .

Physical Properties :

  • Molar mass increases with heavier substituents (e.g., bromine in vs. methyl in the target compound).
  • The bromomethyl group in enhances hydrophobicity and reactivity in substitution reactions compared to chlorine or fluorine.

Synthetic Utility: The discontinued status of 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene may reflect instability or challenges in large-scale synthesis.

Research Findings and Implications

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature in could deactivate the benzene ring toward electrophilic substitution, whereas the methyl group in the target compound may promote such reactions.
  • Stability : Cyclopropane rings are inherently strained, but their stability in these compounds may depend on substituent placement and solvent interactions.

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